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Compound of Interest

Compound Name: 4-lodophenylboronic acid

Cat. No.: B1212881

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-iodophenylboronic acid, a key building block in organic synthesis, particularly in the realm
of pharmaceuticals and advanced materials. This document collates available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
detailed experimental protocols to aid in the characterization and utilization of this versatile
compound.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for 4-
iodophenylboronic acid (CAS No: 5122-99-6; Molecular Formula: CeHsBIO2; Molecular
Weight: 247.83 g/mol ).[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
arylboronic acids, deuterated solvents such as DMSO-ds or methanol-d4 are often employed to
avoid the oligomerization that can occur in less polar solvents like CDCls, which can lead to
complex and uninterpretable spectra.

1H NMR (Proton NMR) Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1212881?utm_src=pdf-interest
https://www.benchchem.com/product/b1212881?utm_src=pdf-body
https://www.benchchem.com/product/b1212881?utm_src=pdf-body
https://www.benchchem.com/product/b1212881?utm_src=pdf-body
https://www.scbt.com/p/4-iodophenylboronic-acid-5122-99-6
https://www.sigmaaldrich.com/US/en/product/aldrich/471933
https://www.sigmaaldrich.com/US/en/product/aldrich/471933
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodophenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
Ar-H (ortho to -
~7.8-8.0 d 2H
B(OH)2)
~7.5-7.7 d 2H Ar-H (ortho to -1)
~8.2 brs 2H B(OH)2

Note: Predicted chemical shifts are based on the analysis of similar phenylboronic acid
derivatives. The broad singlet for the B(OH)2z protons is characteristic and its chemical shift can
vary depending on solvent and concentration.

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment

~138 Ar-C-B

~137 Ar-C-I

~135 Ar-CH (ortho to -1)

~130 Ar-CH (ortho to -B(OH)z2)

Note: The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to
observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of solid 4-iodophenylboronic acid is typically obtained using a KBr pellet or as a

thin film.
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Wavenumber (cm~?) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (from B(OH)z2)

~1600 Medium C=C stretch (aromatic ring)

~1400 Medium B-O stretch

~1350 Medium In-plane O-H bend

~1100 Strong B-C stretch

850 Strong C-H o.ut-of-plane bend (para-
substituted)

Below 700 Medium C-I stretch

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering insights into its structure.

miz Relative Intensity (%) Assighment

248 High [M]* (Molecular lon)
230 Moderate [M - H20]*

121 Moderate [M-1*+

104 High [CeHaB(OH)2]*

76 Moderate [CeHa]*

Note: The isotopic pattern of boron (*°B and *'B) and iodine can be observed in high-resolution
mass spectra.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
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NMR Spectroscopy Protocol

Sample Preparation:

Accurately weigh 10-20 mg of 4-iodophenylboronic acid.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, Methanol-d4) in a clean, dry vial.[5][6][7]

o Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.

« Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove
any particulate matter.[5][8]

o Transfer the clear solution into a clean, dry 5 mm NMR tube.[5][8]

e Cap the NMR tube securely.

Instrumental Parameters (*H NMR):

e Spectrometer: 400 MHz or higher

e Pulse Sequence: Standard single-pulse sequence

e Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-5 seconds

e Number of Scans: 16-64 (depending on concentration)

e Temperature: 298 K

Instrumental Parameters (*3C NMR):

e Spectrometer: 100 MHz or higher

e Pulse Sequence: Proton-decoupled single-pulse sequence

e Acquisition Time: 1-2 seconds
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o Relaxation Delay: 2-5 seconds
e Number of Scans: 1024 or more (due to the low natural abundance of 13C)

e Temperature: 298 K

IR Spectroscopy Protocol

KBr Pellet Method:

e Thoroughly grind 1-2 mg of 4-iodophenylboronic acid with approximately 100-200 mg of
dry KBr powder in an agate mortar and pestle.[9][10]

o Transfer the fine powder into a pellet die.
e Apply pressure using a hydraulic press to form a transparent or translucent pellet.[9][10]
e Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Thin Film Method:

Dissolve a small amount of 4-iodophenylboronic acid in a volatile solvent (e.g., acetone or
methylene chloride).

Drop the solution onto a clean, dry IR-transparent window (e.g., NaCl or KBr plate).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Mount the plate in the spectrometer and acquire the spectrum.

Mass Spectrometry Protocol

Sample Preparation:

o Prepare a dilute solution of 4-iodophenylboronic acid (typically 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

o Further dilute the stock solution to the desired concentration for analysis (e.g., 1-10 pg/mL).
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Instrumentation (Electrospray lonization - ESI):

¢ lonization Mode: Positive or negative ion mode can be used.

o Capillary Voltage: 3-5 kV

e Nebulizing Gas (N2): Flow rate adjusted for a stable spray.

e Drying Gas (Nz2): Temperature and flow rate optimized to desolvate the ions.
e Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

e Scan Range: m/z 50-500

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a chemical compound like 4-iodophenylboronic acid.
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Caption: Workflow for the spectroscopic characterization of 4-lodophenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.sigmaaldrich.com/US/en/product/aldrich/471933
https://www.sigmaaldrich.com/US/en/product/aldrich/471933
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodophenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodophenylboronic-acid
https://www.chemie-biologie.uni-siegen.de/oc/oc2/nmr/pdf/nmr_sample_preparation.pdf
https://nmr.chem.umn.edu/samprep.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.ualberta.ca/nmr_news/how-tos/sample_prep.htm
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://kindle-tech.com/faqs/what-are-the-methods-of-sample-preparation-in-ftir
https://kindle-tech.com/faqs/what-are-the-methods-of-sample-preparation-in-ftir
https://www.benchchem.com/product/b1212881#4-iodophenylboronic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1212881#4-iodophenylboronic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1212881#4-iodophenylboronic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1212881#4-iodophenylboronic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1212881?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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